Cas no 7583-08-6 (1-(pentafluorophenyl)ethanol)

1-(pentafluorophenyl)ethanol structure
1-(pentafluorophenyl)ethanol structure
Product Name:1-(pentafluorophenyl)ethanol
CAS No:7583-08-6
MF:C8H5F5O
MW:212.116719961166
CID:982062
PubChem ID:98288
Update Time:2025-04-19

1-(pentafluorophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(pentafluorophenyl)ethanol
    • (+/-)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
    • (1-Hydroxyethyl)pentafluorobenzene
    • 830-50-2
    • 7583-08-6
    • EINECS 212-597-7
    • SCHEMBL1756535
    • FT-0770663
    • CK2468
    • FT-0723810
    • CS-0312639
    • PS-10083
    • (+/-)- alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
    • NSC 97014
    • 1-(perfluorophenyl)ethanol
    • MFCD00004510
    • Benzenemethanol, 2,3,4,5,6-pentafluoro-.alpha.-methyl-
    • 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol
    • AKOS015853262
    • NSC-97014
    • 1-(Pentafluorophenyl)ethanol ,
    • NS00042479
    • 75853-08-6
    • 1-(PENTAFLUOROPHENYL)ETHANOL, 97
    • FT-0605851
    • FT-0772219
    • A840494
    • 2,3,4,5,6-Pentafluoro-.alpha.-methylbenzyl alcohol
    • DTXSID50997214
    • NSC97014
    • P0925
    • WYUNHWKTLDBPLE-UHFFFAOYSA-N
    • SY112302
    • 1-(2,3,4,5,6-Pentafluorophenyl)ethanol
    • 1-(pentafluorophenyl)ethan-1-ol
    • 1-(Pentafluorophenyl)ethanol, 96%
    • 1-(Perfluorophenyl)ethan-1-ol
    • DB-389878
    • alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol, Methyl pentafluorophenyl carbinol
    • Inchi: 1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3
    • InChI Key: WYUNHWKTLDBPLE-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1C(C)O)F)F)F)F

Computed Properties

  • Exact Mass: 212.02605559g/mol
  • Monoisotopic Mass: 212.02605559g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 57
  • Rotatable Bond Count: 50
  • Complexity: 798
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 21.9
  • Topological Polar Surface Area: 78.9

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 34 °C
  • Boiling Point: 102 °C
  • Solubility: Not available
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